molecular formula C14H15ClN4O2S B2695974 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1708079-59-7

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2695974
CAS RN: 1708079-59-7
M. Wt: 338.81
InChI Key: OIPRXBVAMMMMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-hydrazinopyridine” is a chemical compound with the empirical formula C5H6ClN3. It has a molecular weight of 143.57 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-hydrazinopyridine” consists of a pyridine ring with a chlorine atom at the 2-position and a hydrazine group at the 6-position .


Physical And Chemical Properties Analysis

“2-Chloro-6-hydrazinopyridine” has a melting point of 118°C and a boiling point of 118°C. Its density is predicted to be 1.43±0.1 g/cm3 .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research into derivatives of tetrahydroisoquinoline, such as 2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, often focuses on their molecular structures and interactions. For instance, the study of different sulfonylisoquinoline derivatives revealed insights into molecular conformations and intramolecular hydrogen bonding, highlighting the intricate molecular interactions and steric effects involved in these compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Synthesis and Chemical Reactions

The synthesis and chemical transformations of similar compounds are also a significant area of research. For example, studies have explored the preparation of sulfonylquinoxaline derivatives, revealing various chemical reactions and pathways, such as hydrazinolysis and triazolo formation, which are key in synthesizing diverse chemical structures (Ammar et al., 2020).

Antimicrobial and Anticancer Properties

Compounds with a tetrahydroisoquinoline structure have been investigated for their potential antimicrobial and anticancer properties. Studies on sulfonylquinoxaline derivatives, for instance, have shown promising antimicrobial activity against various bacteria and fungi, suggesting potential applications in treating infections (Ammar et al., 2020). Additionally, aromatic sulfonamides containing a tetrahydroisoquinoline moiety have demonstrated cytotoxic effects on cancer cells, indicating their potential as anticancer agents (Madácsi et al., 2013).

Novel Catalyst Development

Research has also focused on the development of new catalysts using structures related to tetrahydroisoquinolines. For instance, the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst has been studied for promoting the synthesis of polyhydroquinoline derivatives, demonstrating the utility of these compounds in catalyzing chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Drug Design and Molecular Docking Studies

Additionally, these compounds have been studied for drug design purposes. Molecular docking studies, for example, have been conducted to explore the interactions of sulfonylquinoxaline derivatives with biological targets, providing insights into the design of new molecules with potential therapeutic applications (Ammar et al., 2020).

properties

IUPAC Name

[6-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)pyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c15-14-12(5-6-13(17-14)18-16)22(20,21)19-8-7-10-3-1-2-4-11(10)9-19/h1-6H,7-9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPRXBVAMMMMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=C(C=C3)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.